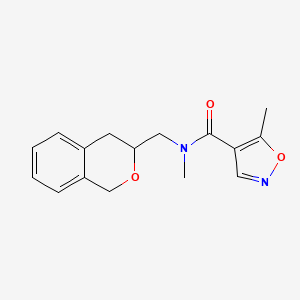

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

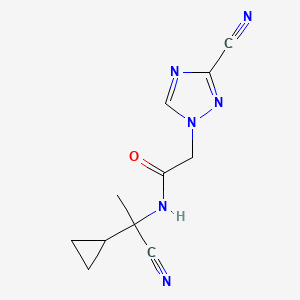

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O5S and its molecular weight is 467.49. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Insecticide Efficacy

A unique chemical structure characterizes flubendiamide, showing extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its novel mode of action, distinguished by discriminative larval body contraction symptoms, and its safety for non-target organisms underscore its potential as an integral part of insect resistance and integrated pest management programs (Tohnishi et al., 2005).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, specifically 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, exhibit superior antibacterial activities against rice bacterial leaf blight. This compound not only shows promising in vitro and in vivo antibacterial effectiveness but also enhances plant resistance mechanisms and improves overall plant health (Shi et al., 2015).

Antiandrogen Activity

The study of 3-(substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides derivatives has led to the discovery of novel, potent antiandrogens. These compounds, particularly those with a trifluoromethyl series, exhibit either partial androgen agonist activity or pure antagonistic effects, highlighting their potential in treating androgen-responsive diseases (Tucker et al., 1988).

Cyclooxygenase-2 Inhibition

Fluorine atom introduction into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has significantly increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522. This compound is under phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of selective cyclooxygenase-2 inhibition (Hashimoto et al., 2002).

Neuroprotective Drug Potential

YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, demonstrates efficient protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity for NCX3 over other isoforms, without significantly affecting extracellular Na+-dependent Ca2+ efflux, positions YM-244769 as a valuable tool for neurological research and potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Sulfonyl-1,2,3-triazoles in Synthetic Chemistry

Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates used in heterocyclic compound synthesis. This highlights their role in introducing nitrogen atoms into critical heterocycles, underpinning their importance in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Eigenschaften

IUPAC Name |

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDUCZKZQQFKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2878670.png)

![5-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2878672.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)

![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)

![8-bromo-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2878688.png)